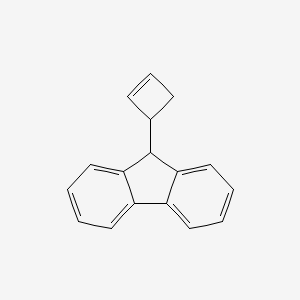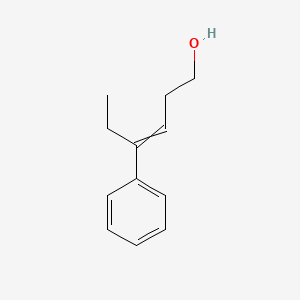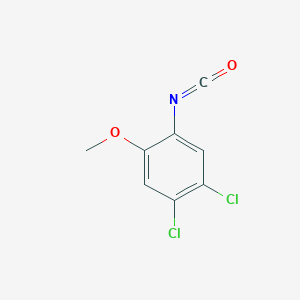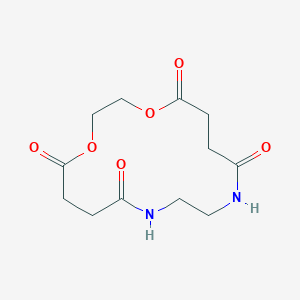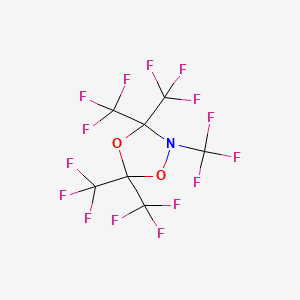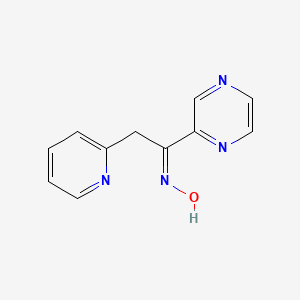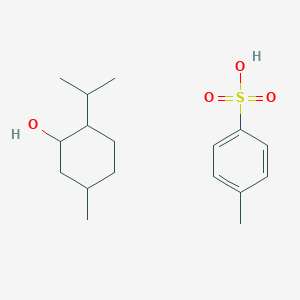
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is a compound that combines the structural features of both aromatic sulfonic acids and cyclohexanol derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol typically involves the sulfonation of toluene followed by the introduction of the cyclohexanol moiety. The reaction conditions often require the use of strong acids like sulfuric acid or oleum to facilitate the sulfonation process. The cyclohexanol derivative can be introduced through a Friedel-Crafts alkylation reaction, using catalysts such as aluminum chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques such as distillation and crystallization is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonic acid group to a sulfonate or sulfinate.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, sulfonates, and cyclohexanol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various industrial products.
Mechanism of Action
The mechanism of action of 4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group can form strong ionic interactions with positively charged sites on proteins, while the cyclohexanol moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: Lacks the cyclohexanol moiety, making it less hydrophobic.
Cyclohexanol: Does not have the sulfonic acid group, resulting in different chemical reactivity.
Toluene-4-sulfonic acid: Similar aromatic structure but lacks the cyclohexanol derivative.
Uniqueness
4-Methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol is unique due to the combination of the sulfonic acid group and the cyclohexanol moiety, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
63559-37-5 |
|---|---|
Molecular Formula |
C17H28O4S |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
4-methylbenzenesulfonic acid;5-methyl-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C10H20O.C7H8O3S/c1-7(2)9-5-4-8(3)6-10(9)11;1-6-2-4-7(5-3-6)11(8,9)10/h7-11H,4-6H2,1-3H3;2-5H,1H3,(H,8,9,10) |
InChI Key |
QUVDLDQMXXITOU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(C(C1)O)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



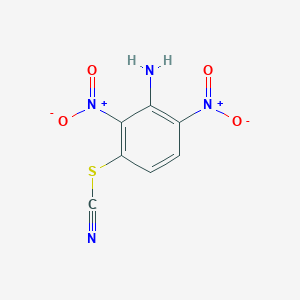
![Methyl 3-[3-(3-chlorophenyl)diaziridin-1-yl]propanoate](/img/structure/B14513050.png)
![3-[(Hexylsulfanyl)methyl]cyclopentan-1-one](/img/structure/B14513053.png)
![3-{[2-(2,4-Dinitrophenyl)hydrazinylidene]methyl}pentanedinitrile](/img/structure/B14513054.png)
![Ethyl {[bis(diethylamino)phosphoryl]methyl}carbamate](/img/structure/B14513064.png)

